n-(1,3,4-Thiadiazol-2-yl)acetamide

Carbonic anhydrase inhibition Pharmaceutical impurity profiling Enzyme assay

N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic small molecule (C4H5N3OS, MW 143.17) consisting of a 1,3,4-thiadiazole ring with an acetamide substituent at the 2-position. It is officially recognized as Acetazolamide EP Impurity B (European Pharmacopoeia) and Acetamidothiadiazole (USP), serving as a critical process-related impurity and degradation marker in acetazolamide drug substance and finished product analysis.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 5393-55-5
Cat. No. B194325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1,3,4-Thiadiazol-2-yl)acetamide
CAS5393-55-5
Synonyms2-Acetamido-1,3,4-thiadiazole;  2-Acetamido-1,3,4-thiadiazole;  2-Acetylamino-1,3,4-thiadiazole
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=CS1
InChIInChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)
InChIKeyYOGFGFKRNRQDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSoild powder

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3,4-Thiadiazol-2-yl)acetamide (CAS 5393-55-5): Sourcing Guide for Reference Standard & Pharmaceutical Impurity Buyers


N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic small molecule (C4H5N3OS, MW 143.17) consisting of a 1,3,4-thiadiazole ring with an acetamide substituent at the 2-position [1]. It is officially recognized as Acetazolamide EP Impurity B (European Pharmacopoeia) and Acetamidothiadiazole (USP), serving as a critical process-related impurity and degradation marker in acetazolamide drug substance and finished product analysis [2]. Unlike the parent drug acetazolamide—which bears a 5-sulfonamide group essential for potent carbonic anhydrase (CA) inhibition—this compound lacks that substituent, resulting in dramatically reduced pharmacological activity and a distinct physicochemical and chromatographic profile [3].

Why Generic 1,3,4-Thiadiazole Acetamides Cannot Replace N-(1,3,4-Thiadiazol-2-yl)acetamide in Regulated Pharmaceutical Analysis


Compounds within the 1,3,4-thiadiazole acetamide class exhibit wide structural diversity at the 5-position, and even minor modifications fundamentally alter chromatographic retention, detector response, and pharmacological activity. N-(1,3,4-Thiadiazol-2-yl)acetamide is uniquely identified by its unsubstituted 5-position, which imparts a characteristic reversed-phase HPLC retention time of 14.303 min, a melting point of 350 °C, and a carbonic anhydrase inhibitory potency (>61 µM) that is over three orders of magnitude weaker than that of the 5-sulfonamide-bearing parent drug acetazolamide (IC50 ~13–57 nM) [1][2]. Substitution with a generic thiadiazole acetamide lacking compendial qualification would compromise method specificity, system suitability, and regulatory compliance during ANDA filing or commercial batch release testing [3].

Quantitative Differentiation of N-(1,3,4-Thiadiazol-2-yl)acetamide (5393-55-5) vs. In-Class Alternatives


Carbonic Anhydrase Inhibition Potency: >1,000-Fold Weaker Than Acetazolamide Confirms Non-Interfering Impurity Profile

The target compound lacks the 5-sulfonamide group that is essential for tight binding to carbonic anhydrase (CA). Consequently, its CA inhibitory activity is negligible compared to the parent drug acetazolamide. In a standard CA hydratase activity assay (pH 10.0), N-(1,3,4-thiadiazol-2-yl)acetamide exhibits an IC50 of 61,700–153,000 nM depending on the CA isoform tested, whereas acetazolamide inhibits human CA II with an IC50 of 13 nM and CA IX with 30 nM [1]. This >1,000- to >10,000-fold potency difference means that when used as an impurity reference standard, the compound introduces no pharmacologically meaningful CA inhibition that could confound bioassay or stability-indicating method interpretation.

Carbonic anhydrase inhibition Pharmaceutical impurity profiling Enzyme assay

Reversed-Phase HPLC Retention Time: Unique 14.303 min Elution Enables Baseline Resolution from Acetazolamide and All Other EP Impurities

Under a validated reverse-phase HPLC method (Agilent Zorbax SB-CN, 4.6×150 mm, 3.5 µm; gradient elution with methanol/water/phosphoric acid; 254 nm detection; 40 °C; 1.0 mL/min), the target compound (Acetazolamide EP Impurity B) elutes at 14.303 min. This retention time is clearly separated from Acetazolamide (4.601 min) and from Impurity A (4.221 min), Impurity C (8.342 min), Impurity D (2.488 min), and Impurity E (3.411 min) [1]. The resolution between Impurity B and the nearest eluting specified impurity (Impurity C) exceeds 6 minutes, far surpassing the typical system suitability requirement of Rs > 2.0. This high resolution ensures unambiguous identification and quantification in stability-indicating methods.

HPLC method validation Stability-indicating methods Acetazolamide impurities

Physicochemical Property Differentiation: Higher Melting Point and Distinct Solubility vs. Acetazolamide

N-(1,3,4-Thiadiazol-2-yl)acetamide exhibits a melting point of 350 °C, approximately 90–92 °C higher than acetazolamide (258–261 °C) [1]. Its predicted density (1.454 g/cm³) is lower than that of acetazolamide (1.610 g/cm³ estimate), and its pKa (9.62 ± 0.50) is markedly higher than the 7.2 of acetazolamide [1]. Solubility also differs: the target compound is only sparingly soluble in DMSO (requiring sonication) and slightly soluble in methanol, whereas acetazolamide is freely soluble in DMSO and soluble in 1 M NH₄OH (50 mg/mL) [1]. These orthogonal differences enable distinct handling protocols and confirm chemical identity through simple melting point or solubility testing.

Pre-formulation Reference standard characterization Polymorph screening

Dual Pharmacopoeial Recognition: EP Impurity B and USP Acetamidothiadiazole Designation Ensures Global Regulatory Acceptance

Unlike structurally similar 1,3,4-thiadiazole acetamide derivatives that lack compendial recognition, N-(1,3,4-thiadiazol-2-yl)acetamide is codified in both the European Pharmacopoeia (as Acetazolamide Impurity B) and the United States Pharmacopeia (as Acetamidothiadiazole) [1][2]. This dual designation means that reference standards of this compound can be directly used for method validation, system suitability testing, and impurity limit tests within both EP and USP monograph frameworks. Commercial suppliers offer this compound at ≥97% HPLC purity with full characterization packages (COA, NMR, HPLC, MS) compliant with ISO 17034 reference material producer guidelines, providing documented traceability to pharmacopoeial standards [3].

Pharmacopoeial compliance ANDA filing GMP quality control

Low Acute Toxicity: Intraperitoneal LD50 of 1,022 mg/kg in Mouse Supports Safe Laboratory Handling Classification

According to the National Cancer Institute Developmental Therapeutics Program screening data, the intraperitoneal LD50 of N-(1,3,4-thiadiazol-2-yl)acetamide in mice is 1,022 mg/kg . This LD50 value places the compound in the moderate-to-low acute toxicity category per standard hazard classification schemes. It carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the GHS07 warning pictogram . This safety profile supports standard laboratory handling procedures without extraordinary containment requirements.

Laboratory safety Reference standard handling Toxicological profile

Synthetic Provenance: Identified as the N-Acetylated Intermediate Preceding 5-Chlorosulfonylation in Acetazolamide Manufacturing

Patent CN104529941A discloses the synthetic route to the key acetazolamide intermediate 2-acetamido-5-chlorosulfonyl-1,3,4-thiadiazole, which begins with acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole using acetic anhydride/glacial acetic acid at reflux to yield 2-acetylamino-5-mercapto-1,3,4-thiadiazole—a precursor that shares the same 2-acetamido core as N-(1,3,4-thiadiazol-2-yl)acetamide but retains a 5-thiol group [1]. The target compound can form as a process-related impurity when the 5-chlorosulfonylation or subsequent amination steps proceed incompletely, or when the 5-mercapto precursor undergoes desulfurization. Understanding this synthetic provenance allows process chemists to trace the origin of this impurity and implement targeted control strategies at the acetylation or chlorosulfonylation stages.

Process impurity control Acetazolamide synthesis Regulatory starting material

Procurement-Optimized Application Scenarios for N-(1,3,4-Thiadiazol-2-yl)acetamide (5393-55-5)


System Suitability and Retention Time Marker in Validated HPLC Methods for Acetazolamide Drug Product Release Testing

In QC laboratories performing acetazolamide capsule or tablet dissolution and impurity testing per EP/USP monographs, N-(1,3,4-thiadiazol-2-yl)acetamide serves as the late-eluting system suitability marker (tR = 14.303 min) that confirms column performance and gradient reproducibility. Its >6-minute separation from the nearest specified impurity (Impurity C at 8.342 min) provides a wide resolution window that simplifies peak integration and reduces analyst-to-analyst variability [1]. Procurement of a compendial-grade reference standard with documented HPLC purity ≥97% and full spectroscopic characterization ensures method transferability across sites.

ANDA Filing Reference Standard for Acetazolamide Generic Drug Applications

Generic pharmaceutical companies developing abbreviated new drug applications for acetazolamide formulations require authenticated reference standards of each EP-specified impurity for method validation, forced degradation studies, and batch conformance testing. N-(1,3,4-Thiadiazol-2-yl)acetamide, as the codified EP Impurity B / USP Acetamidothiadiazole, is mandatory for establishing system suitability, demonstrating specificity per ICH Q2(R1), and setting the impurity limit (typically NMT 0.1% of the acetazolamide peak area) [1][2]. Its pharmacologically inert CA inhibition profile ensures that residual carryover in bioanalytical methods does not produce a false-positive CA inhibition signal [3].

Forced Degradation and Stability-Indicating Method Development for Acetazolamide API and Finished Products

During ICH Q1A(R2) stress testing (acid/base hydrolysis, oxidation, photolysis, thermal degradation), N-(1,3,4-thiadiazol-2-yl)acetamide may appear as a degradation product, particularly under acidic hydrolysis conditions where the 5-sulfonamide bond is cleaved [1]. Using this compound as an external reference standard enables accurate quantification of degradation kinetics and mass balance calculations (reported to close at 99.6%) [2]. The distinct melting point of 350 °C also supports thermogravimetric or differential scanning calorimetry identity confirmation when HPLC is not immediately available [3].

Process Analytical Technology (PAT) and In-Process Control During Acetazolamide API Manufacturing

Process chemists scaling up the chlorosulfonylation route to acetazolamide use N-(1,3,4-thiadiazol-2-yl)acetamide as a marker to monitor the completeness of 5-substitution reactions. The patent literature identifies the 2-acetamido-1,3,4-thiadiazole scaffold as the common core of multiple process intermediates, and the appearance of the desulfurized impurity in the final stages indicates incomplete conversion or reductive side reactions [1]. Real-time HPLC monitoring with a reference standard of this compound allows manufacturers to set in-process alert limits and reduce out-of-specification batch failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(1,3,4-Thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.